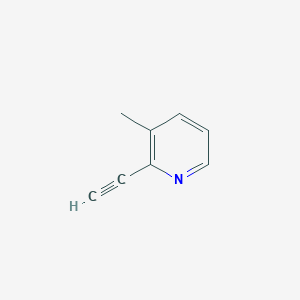

2-Ethynyl-3-methylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-3-8-7(2)5-4-6-9-8/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZFYNCENJWVQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00539547 | |

| Record name | 2-Ethynyl-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30413-59-3 | |

| Record name | 2-Ethynyl-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethynyl-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethynyl-3-methylpyridine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-3-methylpyridine is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Its rigid structure, combining the functionalities of a pyridine ring and an ethynyl group, makes it a valuable building block for the synthesis of more complex molecules with potential biological activity. This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental and theoretical data for this compound.

Chemical Structure and Identification

The structural representation and key identifiers for this compound are detailed below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 30413-59-3[1] |

| Molecular Formula | C₈H₇N[2] |

| Molecular Weight | 117.15 g/mol [2] |

| SMILES String | CC1=CC=CN=C1C#C[2] |

| InChI Key | RHZFYNCENJWVQW-UHFFFAOYSA-N[2] |

Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid[2] / Black liquid[3] | Sigma-Aldrich / AChemBlock |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Synthesis

A plausible and widely used method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of a halo-pyridine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.

Proposed Synthetic Workflow

Caption: Proposed Sonogashira coupling workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

The following is a proposed experimental protocol based on established Sonogashira coupling procedures for similar substrates.

Materials:

-

2-Bromo-3-methylpyridine

-

Ethynyltrimethylsilane

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Anhydrous, degassed triethylamine (Et₃N)

-

Anhydrous, degassed tetrahydrofuran (THF)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

Procedure:

-

Sonogashira Coupling:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2-bromo-3-methylpyridine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous and degassed THF and Et₃N.

-

Add ethynyltrimethylsilane (1.1 eq) dropwise to the stirred mixture.

-

The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product, 2-((trimethylsilyl)ethynyl)-3-methylpyridine, is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

-

-

Deprotection of the Silyl Group:

-

The purified 2-((trimethylsilyl)ethynyl)-3-methylpyridine is dissolved in methanol.

-

Potassium carbonate (e.g., 2.0 eq) is added, and the mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or GC-MS).

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent.

-

The organic layer is separated, dried, and concentrated to yield this compound.

-

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the three pyridine ring protons, the methyl group protons, and the acetylenic proton. The chemical shifts (δ) are predicted to be in the following regions:

-

Pyridine H (H4, H5, H6): ~7.0-8.5 ppm (multiplets)

-

Acetylenic H: ~3.0-3.5 ppm (singlet)

-

Methyl H (CH₃): ~2.3-2.6 ppm (singlet)

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The predicted chemical shift ranges are:

-

Pyridine C (C2, C3, C4, C5, C6): ~120-155 ppm

-

Acetylenic C (C≡CH & C≡CH): ~75-95 ppm

-

Methyl C (CH₃): ~15-20 ppm

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present:

-

≡C-H stretch (alkyne): A sharp, weak to medium band around 3300 cm⁻¹

-

C≡C stretch (alkyne): A weak band around 2100-2260 cm⁻¹

-

C-H stretch (aromatic and methyl): Bands in the range of 2850-3100 cm⁻¹

-

C=C and C=N stretch (pyridine ring): Bands in the region of 1400-1600 cm⁻¹

Mass Spectrometry (Predicted)

In the mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 117. Common fragmentation patterns for pyridine derivatives may involve the loss of the ethynyl group, the methyl group, or cleavage of the pyridine ring.

Biological Activity

There is currently a lack of specific studies on the biological activity of this compound in the public domain. However, the pyridine and ethynylpyridine moieties are present in numerous biologically active compounds, suggesting that this compound could be a valuable scaffold for drug discovery. For instance, various pyridine derivatives have shown a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. Similarly, ethynylpyridine derivatives have been investigated as potent and selective antagonists for receptors such as the metabotropic glutamate receptor subtype 5 (mGluR5)[4][5].

Potential Logical Pathway for Biological Screening

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion

This compound is a readily accessible building block with potential applications in various fields of chemical research. While detailed experimental data on its physicochemical properties and biological activity are currently limited, its structural features suggest it is a promising candidate for the development of novel functional molecules. The synthetic route via Sonogashira coupling is a well-established and versatile method for its preparation. Further research is warranted to fully characterize this compound and explore its potential in drug discovery and materials science.

References

Spectroscopic Analysis of 2-Ethynyl-3-methylpyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data for the compound 2-Ethynyl-3-methylpyridine. Due to the limited availability of public experimental data for this specific molecule, this document presents predicted spectroscopic values based on the analysis of structurally related compounds. These predictions aim to offer a reference point for researchers working with this and similar chemical entities. The guide also outlines standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of pyridine derivatives.

Core Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations derived from the known spectral characteristics of related molecules such as 3-methylpyridine, 2-ethynylpyridine, and other substituted pyridine derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.3 - 7.5 | d | 7.5 - 8.0 |

| H-5 | 7.1 - 7.3 | t | 7.5 - 8.0 |

| H-6 | 8.3 - 8.5 | d | 4.5 - 5.0 |

| -CH₃ | 2.3 - 2.5 | s | - |

| ≡C-H | 3.0 - 3.2 | s | - |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 142 - 144 |

| C-3 | 135 - 137 |

| C-4 | 122 - 124 |

| C-5 | 138 - 140 |

| C-6 | 149 - 151 |

| -CH₃ | 18 - 20 |

| -C≡ | 80 - 82 |

| ≡C-H | 82 - 84 |

Solvent: CDCl₃

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| ≡C-H stretch | 3300 - 3250 | Strong, sharp |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C≡C stretch | 2150 - 2100 | Medium, sharp |

| C=N, C=C stretch (pyridine ring) | 1600 - 1450 | Medium to Strong |

| C-H bend (aromatic) | 900 - 650 | Medium to Strong |

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 117.0578 | Molecular Ion (Calculated for C₈H₇N) |

| [M-H]⁺ | 116 | Loss of a hydrogen atom |

| [M-CH₃]⁺ | 102 | Loss of a methyl group |

| [C₆H₄N]⁺ | 90 | Fragmentation of the pyridine ring |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for pyridine derivatives. Instrument parameters and sample preparation may require optimization for specific compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Processing: Fourier transform the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Acquisition Parameters: Spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

-

Processing: Fourier transform the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peaks.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

-

Background Correction: Record a background spectrum of the clean, empty ATR crystal before measuring the sample.

-

-

Data Processing: The software automatically performs the background subtraction. Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition (Electron Ionization - EI):

-

Mass Spectrometer: A mass spectrometer equipped with an EI source, often coupled with a Gas Chromatograph (GC-MS).

-

Ionization Energy: Standard 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Inlet System: If using GC-MS, inject a small volume (e.g., 1 µL) of the sample solution onto the GC column. A temperature program will be used to elute the compound into the mass spectrometer.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualized Workflow

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Disclaimer: The spectroscopic data presented in this document are predicted values and should be used for reference purposes only. Experimental verification is recommended for precise characterization.

An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethynyl-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 2-Ethynyl-3-methylpyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of comprehensive experimental data in published literature, this guide presents a robust, proposed synthetic pathway based on well-established chemical transformations. The characterization data provided is a combination of known properties of precursors and predicted data for the final product, offering a foundational dataset for researchers.

Overview and Synthetic Strategy

This compound is a pyridine derivative featuring a reactive ethynyl group, making it a key intermediate for introducing the 3-methylpyridine scaffold into larger molecules via reactions such as click chemistry or further cross-coupling. The most logical and widely practiced method for the synthesis of aryl alkynes is the Sonogashira coupling.

The proposed synthesis is a two-step process:

-

Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction between a suitable halo-substituted precursor, 2-bromo-3-methylpyridine, and a protected acetylene source, ethynyltrimethylsilane (TMSA).

-

Deprotection: Removal of the trimethylsilyl (TMS) protecting group to unveil the terminal alkyne, yielding the final product.

This approach offers high yields and functional group tolerance, making it a reliable method for laboratory-scale synthesis.

Figure 1: Proposed two-step synthesis workflow for this compound.

Physical and Chemical Properties

This section summarizes the known properties of the starting material and key reagents, along with the available and predicted properties of the final product.

| Compound Name | Formula | Mol. Weight ( g/mol ) | Form | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 2-Bromo-3-methylpyridine | C₆H₆BrN | 172.02 | Colorless to pale yellow liquid | 218-219 | 1.544 | 1.568 |

| Ethynyltrimethylsilane (TMSA) | C₅H₁₀Si | 98.22 | Colorless liquid | 53 | 0.694 | 1.389 |

| This compound | C₈H₇N | 117.15 | Solid | Not Available | Not Available | Not Available |

Detailed Experimental Protocols

The following protocols are adapted from established procedures for Sonogashira couplings on bromopyridines and subsequent TMS deprotection.[1][2][3] Researchers should perform small-scale trials to optimize conditions.

Synthesis of 2-((Trimethylsilyl)ethynyl)-3-methylpyridine (Intermediate)

Materials:

-

2-Bromo-3-methylpyridine (1.0 eq)

-

Ethynyltrimethylsilane (TMSA) (1.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

-

Copper(I) iodide (CuI) (0.05 eq)

-

Triethylamine (Et₃N) (Anhydrous, 3.0 eq)

-

Tetrahydrofuran (THF) (Anhydrous)

-

Standard Schlenk line glassware, magnetic stirrer, heating mantle.

Procedure:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-3-methylpyridine, Pd(PPh₃)₂Cl₂, and CuI.

-

Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

-

Add anhydrous THF and anhydrous triethylamine via syringe.

-

Stir the resulting mixture at room temperature for 15 minutes.

-

Add ethynyltrimethylsilane (TMSA) dropwise via syringe.

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-((trimethylsilyl)ethynyl)-3-methylpyridine.

Synthesis of this compound (Final Product)

Materials:

-

2-((Trimethylsilyl)ethynyl)-3-methylpyridine (1.0 eq)

-

Potassium carbonate (K₂CO₃) (0.2 eq)

-

Methanol (MeOH)

-

Standard laboratory glassware, magnetic stirrer.

Procedure:

-

Dissolve the silylated intermediate in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Add potassium carbonate to the solution.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC until the starting material is fully consumed.[3]

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Dilute the residue with diethyl ether or ethyl acetate and wash with water to remove inorganic salts.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

If necessary, purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Figure 2: Simplified catalytic cycle for the Sonogashira coupling reaction.

Characterization of this compound

As experimental spectra for this compound are not available in the public domain, the following tables provide predicted data. These values serve as a reference for researchers to confirm the identity of the synthesized compound.

Predicted NMR Spectroscopic Data

The following chemical shifts are predicted. Actual values may vary based on solvent and experimental conditions.

| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |

| H-4 | ~7.3 | dd | 1H | Pyridine Ring |

| H-5 | ~7.6 | dd | 1H | Pyridine Ring |

| H-6 | ~8.4 | dd | 1H | Pyridine Ring |

| -C≡CH | ~3.2 | s | 1H | Acetylenic Proton |

| -CH₃ | ~2.5 | s | 3H | Methyl Group |

| ¹³C NMR (Predicted) | δ (ppm) | Assignment |

| C-2 | ~143 | C-C≡CH |

| C-3 | ~132 | C-CH₃ |

| C-4 | ~123 | CH |

| C-5 | ~138 | CH |

| C-6 | ~150 | CH |

| -C ≡CH | ~83 | Acetylenic Carbon |

| -C≡C H | ~79 | Acetylenic Carbon |

| -CH₃ | ~18 | Methyl Carbon |

Predicted IR and MS Data

| FT-IR (Predicted) | Wavenumber (cm⁻¹) | Assignment |

| ≡C-H Stretch | ~3300 | Acetylenic C-H |

| C-H Stretch | 3100-3000 | Aromatic C-H |

| C-H Stretch | 2980-2850 | Methyl C-H |

| C≡C Stretch | ~2110 | Alkyne C≡C (weak) |

| C=C, C=N Stretch | 1600-1450 | Pyridine Ring Vibrations |

| Mass Spectrometry (Predicted) | m/z Value | Assignment |

| EI-MS | 117 | [M]⁺ (Molecular Ion) |

| 116 | [M-H]⁺ | |

| 90 | [M-HCN]⁺ or [M-C₂H₃]⁺ (fragmentation) | |

| 78 | [C₆H₄N]⁺ (fragmentation) |

Standard Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters should be used.

-

Analysis: Process the spectra and compare the observed chemical shifts, multiplicities, and integrations with the predicted data table. 2D NMR experiments like COSY and HSQC can be used to confirm assignments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: If the sample is a solid, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid directly on the ATR crystal and apply pressure.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic peaks, particularly the sharp ≡C-H stretch around 3300 cm⁻¹ and the weak C≡C stretch around 2110 cm⁻¹, which are diagnostic for a terminal alkyne.

Mass Spectrometry (MS)

-

Method: Use Electron Ionization (EI) for a detailed fragmentation pattern or Electrospray Ionization (ESI) for confirmation of the molecular weight.

-

Acquisition: Introduce the sample into the mass spectrometer (e.g., via a direct insertion probe for EI or dissolved in a suitable solvent for ESI).

-

Analysis: Identify the molecular ion peak [M]⁺ at m/z = 117. Analyze the fragmentation pattern to further confirm the structure.

This guide provides a comprehensive framework for the successful synthesis and thorough characterization of this compound. By following these protocols, researchers can reliably produce and validate this important chemical intermediate for their discovery and development programs.

References

The Ethynyl Group of 2-Ethynyl-3-methylpyridine: A Gateway to Novel Chemical Entities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, and its functionalization is a key strategy in the development of novel therapeutic agents. 2-Ethynyl-3-methylpyridine is a particularly valuable building block, offering a reactive ethynyl group for a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity and functionalization of the ethynyl group in this compound, focusing on key reactions that enable the synthesis of diverse molecular architectures. This document details experimental protocols for these transformations and presents data in a structured format to aid in research and development.

Core Reactivity of the Ethynyl Group

The terminal alkyne functionality in this compound is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. The electron-withdrawing nature of the pyridine ring influences the acidity of the terminal proton and the reactivity of the triple bond. The primary transformations discussed in this guide are the Sonogashira cross-coupling reaction and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a robust and widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1] For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the ethynyl position, providing a straightforward route to complex molecules.

General Reaction Scheme

Caption: General workflow for the Sonogashira coupling of this compound.

Experimental Protocol (General)

The following is a general procedure for a Sonogashira coupling reaction that can be adapted for this compound.[2]

Materials:

-

This compound

-

Aryl or vinyl halide (e.g., iodobenzene, bromobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous solvent (e.g., THF, DMF, toluene)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl or vinyl halide (1.0 eq), the palladium catalyst (0.01-0.05 eq), and copper(I) iodide (0.02-0.10 eq).

-

Add the anhydrous solvent, followed by this compound (1.1-1.5 eq) and the amine base (2.0-3.0 eq).

-

Stir the reaction mixture at room temperature or heat as required (typically between 25-100 °C).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Summary of Typical Sonogashira Reaction Conditions

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ |

| Copper Co-catalyst | Copper(I) iodide (CuI) |

| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene |

| Temperature | Room Temperature to 100 °C |

| Atmosphere | Inert (Nitrogen or Argon) |

Azide-Alkyne Cycloaddition (Click Chemistry)

The copper(I)-catalyzed azide-alkyne [3+2] cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring.[3][4] This reaction, often referred to as "click chemistry," is known for its reliability, high yields, and tolerance of a wide variety of functional groups.[5] Functionalizing this compound via CuAAC allows for the straightforward introduction of a triazole linker, which is a common bioisostere in medicinal chemistry.

General Reaction Scheme

Caption: General workflow for the CuAAC of this compound.

Experimental Protocol (General)

The following is a general protocol for a copper(I)-catalyzed azide-alkyne cycloaddition.[3][4]

Materials:

-

This compound

-

Organic azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)

Procedure:

-

Dissolve this compound (1.0 eq) and the organic azide (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.3 eq).

-

In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 eq).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by a suitable analytical technique (e.g., TLC, LC-MS). The reaction is often complete within 1-24 hours.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Summary of Typical CuAAC Reaction Conditions

| Parameter | Typical Conditions |

| Copper Source | CuSO₄·5H₂O, CuI, CuBr |

| Reducing Agent | Sodium Ascorbate |

| Ligand (optional) | Tris(benzyltriazolylmethyl)amine (TBTA), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)[3][4] |

| Solvent | H₂O/t-BuOH, H₂O/DMSO, H₂O/THF |

| Temperature | Room Temperature |

| Atmosphere | Air or Inert |

Other Metal-Catalyzed Functionalizations

The ethynyl group of this compound can also participate in a variety of other metal-catalyzed transformations, including cyclization and cycloaddition reactions.[6] Transition metals such as rhodium, ruthenium, and gold can catalyze intramolecular and intermolecular reactions involving the alkyne, leading to the formation of diverse heterocyclic and carbocyclic structures.[6][7]

Conceptual Workflow for Metal-Catalyzed Cyclization

Caption: Logical flow of a generic metal-catalyzed cyclization reaction.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules. The reactivity of its ethynyl group, particularly in Sonogashira couplings and azide-alkyne cycloadditions, provides reliable and efficient pathways to a wide array of functionalized pyridine derivatives. The general protocols and reaction conditions summarized in this guide serve as a foundational resource for researchers in drug discovery and materials science, enabling the exploration of novel chemical space and the development of new molecular entities with potential therapeutic or technological applications. Further investigation into other metal-catalyzed transformations of this scaffold is a promising avenue for future research.

References

Biological Activity Screening of 2-Ethynyl-3-methylpyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-ethynyl-3-methylpyridine represent a novel and underexplored chemical space with significant potential for biological activity. This technical guide provides a comprehensive overview of the prospective biological screening of this class of compounds. While direct research on the biological activities of this compound derivatives is currently limited, this document extrapolates from related pyridine-based compounds to outline potential therapeutic applications, including anticancer and kinase inhibition activities. Detailed hypothetical experimental protocols for synthesis and in vitro screening are provided to guide researchers in the exploration of these promising molecules. The guide also includes structured data tables and workflow diagrams to facilitate experimental design and data analysis.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The unique electronic properties and synthetic versatility of the pyridine ring make it a privileged structure for interacting with a wide range of biological targets. The incorporation of an ethynyl group, a small, rigid, and linear moiety, can introduce specific steric and electronic features that can enhance binding affinity and selectivity for target proteins. Furthermore, the methyl group at the 3-position can influence the molecule's conformation and metabolic stability.

This guide focuses on the untapped potential of this compound derivatives. Although specific biological data for this exact scaffold is scarce in publicly available literature, the known activities of structurally related ethynylpyridine and methylpyridine derivatives suggest promising avenues for investigation, particularly in oncology and kinase-driven diseases. This document aims to provide a foundational framework for initiating research programs centered on the synthesis and biological evaluation of this novel class of compounds.

Synthesis of the this compound Core

The foundational step in exploring the biological potential of this class of compounds is the efficient synthesis of the this compound core. A common and effective method for the introduction of an ethynyl group onto a pyridine ring is the Sonogashira cross-coupling reaction.

General Synthetic Protocol: Sonogashira Coupling

A plausible synthetic route to this compound involves the coupling of a protected acetylene, such as (trimethylsilyl)acetylene, with a halogenated precursor, 2-halo-3-methylpyridine (e.g., 2-bromo-3-methylpyridine or 2-iodo-3-methylpyridine). This is followed by the deprotection of the silyl group.

Experimental Protocol:

-

Reaction Setup: To an oven-dried flask, add 2-bromo-3-methylpyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq), and a copper(I) co-catalyst like CuI (0.04 eq).

-

Solvent and Reagents: Dissolve the starting materials in a suitable solvent system, typically a mixture of an amine base like triethylamine (TEA) and an organic solvent such as tetrahydrofuran (THF).

-

Addition of Alkyne: Add (trimethylsilyl)acetylene (1.2 eq) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (e.g., 50-60 °C) until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Deprotection: Dissolve the purified silylated intermediate in a solvent like methanol or THF. Add a deprotecting agent such as potassium carbonate or tetrabutylammonium fluoride (TBAF) and stir at room temperature.

-

Final Purification: After the deprotection is complete, perform an aqueous workup and purify the final product, this compound, by column chromatography or distillation.

Synthetic workflow for this compound.

Potential Biological Activities and Screening Strategies

Based on the biological activities of related pyridine derivatives, several key areas warrant investigation for this compound derivatives.

Anticancer Activity

Numerous pyridine-containing compounds have demonstrated potent anticancer activity by targeting various mechanisms, including kinase inhibition, tubulin polymerization inhibition, and induction of apoptosis. The ethynyl group can act as a key pharmacophore, forming specific interactions within the active sites of target proteins.

Screening Strategy:

A primary screen should involve evaluating the cytotoxicity of the synthesized derivatives against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Table 1: Hypothetical Anticancer Activity Data for this compound Derivatives

| Compound ID | R-Group Modification | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT116 |

| EMP-001 | Phenyl | 15.2 | 21.8 | 18.5 |

| EMP-002 | 4-Fluorophenyl | 8.7 | 12.4 | 9.9 |

| EMP-003 | 3,4-Dimethoxyphenyl | 5.1 | 7.3 | 6.2 |

| EMP-004 | Thiophen-2-yl | 11.3 | 16.1 | 13.7 |

| Doxorubicin | (Positive Control) | 0.5 | 0.8 | 0.6 |

Data presented are hypothetical and for illustrative purposes only.

Kinase Inhibition

Pyridine derivatives are well-known inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer and inflammatory diseases. The this compound scaffold can be elaborated to target the ATP-binding site of specific kinases.

Screening Strategy:

Promising cytotoxic compounds should be further evaluated for their ability to inhibit specific kinases that are relevant to the cancer types in which they showed activity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for CDK2/GSK3β)

-

Reaction Mixture: Prepare a reaction mixture containing the kinase (e.g., recombinant CDK2/Cyclin A or GSK3β), its substrate (e.g., a specific peptide), and ATP in a suitable kinase buffer.

-

Inhibitor Addition: Add varying concentrations of the test compounds to the reaction mixture.

-

Incubation: Incubate the reaction at 30 °C for a specified period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate.

-

Detection: Use a detection method to quantify the amount of phosphorylated substrate or the remaining ATP. A common method is a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP consumed.

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC₅₀ value.

Workflow for in vitro kinase inhibition assay.

Table 2: Hypothetical Kinase Inhibitory Activity Data

| Compound ID | R-Group Modification | CDK2 IC₅₀ (µM) | GSK3β IC₅₀ (µM) |

| EMP-002 | 4-Fluorophenyl | 2.5 | 5.1 |

| EMP-003 | 3,4-Dimethoxyphenyl | 1.1 | 3.2 |

| Roscovitine | (Positive Control) | 0.7 | 0.9 |

Data presented are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Although direct biological data is limited, the known activities of related compounds strongly suggest potential for anticancer and kinase inhibitory activities. The experimental protocols and screening strategies outlined in this guide provide a clear path for researchers to begin exploring the biological potential of this intriguing class of molecules.

Future work should focus on the synthesis and screening of a diverse library of this compound derivatives to establish structure-activity relationships (SAR). Promising lead compounds should then be subjected to more extensive in vitro and in vivo characterization, including mechanism of action studies, pharmacokinetic profiling, and evaluation in animal models of disease. The exploration of this novel chemical space holds the potential to yield new and effective therapies for a range of human diseases.

An In-depth Technical Guide to 2-Ethynyl-3-methylpyridine: Synthesis, History, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethynyl-3-methylpyridine is a heterocyclic aromatic compound that has garnered significant interest in the field of medicinal chemistry. Its rigid structure, incorporating both a pyridine ring and an ethynyl group, makes it a valuable building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a particular focus on its role in the development of therapeutic agents. Detailed experimental protocols for its synthesis via Sonogashira coupling are provided, along with a summary of its known physicochemical properties.

Introduction and Historical Context

The discovery and development of this compound are intrinsically linked to the broader exploration of pyridine-containing compounds in drug discovery. The pyridine motif is a well-established pharmacophore, present in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The introduction of an ethynyl group at the 2-position of the 3-methylpyridine core creates a versatile handle for further chemical modifications, particularly through carbon-carbon bond-forming reactions.

While a singular discovery paper for this compound is not readily identifiable in the public domain, its emergence in the scientific literature coincides with the rise of palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, in the late 20th century. This powerful synthetic method enabled the efficient formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, paving the way for the synthesis of a vast array of novel compounds, including this compound.

Its primary significance lies in its utility as a key intermediate in the synthesis of potent and selective antagonists of the metabotropic glutamate receptor 5 (mGluR5). These receptors are implicated in a variety of neurological and psychiatric disorders, making them an attractive target for therapeutic intervention. The structural resemblance of this compound to other known mGluR5 antagonists has driven its use in the exploration of structure-activity relationships (SAR) to develop novel drug candidates.[1][2]

Physicochemical and Spectroscopic Data

Limited publicly available data exists for this compound. The following table summarizes known information, primarily from commercial suppliers. Researchers are advised to fully characterize the compound upon synthesis or acquisition.

| Property | Value | Source |

| Molecular Formula | C₈H₇N | [3] |

| Molecular Weight | 117.15 g/mol | [3] |

| Appearance | Solid | |

| CAS Number | 30413-59-3 | [4][5][6] |

| SMILES | CC1=CC=CN=C1C#C | |

| InChI | 1S/C8H7N/c1-3-8-7(2)5-4-6-9-8/h1,4-6H,2H3 |

Note: Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry are not consistently reported in publicly accessible literature. Researchers should perform their own analyses for structural confirmation.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira coupling reaction . This reaction involves the palladium-catalyzed cross-coupling of a 2-halo-3-methylpyridine with a terminal alkyne, typically trimethylsilylacetylene, followed by deprotection of the silyl group.

General Reaction Scheme

The overall synthetic strategy can be depicted as follows:

Detailed Experimental Protocol (Adapted from similar procedures)

The following is a representative experimental protocol for the synthesis of this compound based on established Sonogashira coupling methodologies for related pyridine derivatives.

Step 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-3-methylpyridine

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-3-methylpyridine (1.0 eq), copper(I) iodide (0.05 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.025 eq).

-

Solvent and Reagents: Add a suitable degassed solvent, such as triethylamine or a mixture of tetrahydrofuran and triethylamine (2:1).

-

Addition of Alkyne: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-((trimethylsilyl)ethynyl)-3-methylpyridine.

Step 2: Synthesis of this compound (Deprotection)

-

Reaction Setup: Dissolve the purified 2-((trimethylsilyl)ethynyl)-3-methylpyridine (1.0 eq) from the previous step in a suitable solvent such as methanol or tetrahydrofuran.

-

Addition of Base: Add a base such as potassium carbonate (2.0 eq) or potassium fluoride on alumina.

-

Reaction Conditions: Stir the mixture at room temperature and monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Work-up: Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be further purified by flash column chromatography or crystallization to yield pure this compound.

Key Applications in Drug Development

The primary application of this compound in drug development is as a key building block for the synthesis of mGluR5 negative allosteric modulators (NAMs).[1][2] mGluR5 is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system. Dysregulation of mGluR5 signaling has been implicated in various neurological and psychiatric conditions, including anxiety, depression, addiction, and chronic pain.

The general structure of many potent mGluR5 antagonists features a central aromatic or heteroaromatic core with two flanking aryl or heteroaryl ethynyl substituents. This compound serves as one of these key flanking groups, where the pyridine nitrogen can act as a hydrogen bond acceptor, and the methyl group can provide steric bulk and influence the compound's metabolic stability and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies

In the context of mGluR5 antagonists, the 3-methylpyridine moiety of this compound has been explored in various SAR studies. Modifications to the pyridine ring, such as the position of the nitrogen and the presence and location of substituents like the methyl group, can significantly impact the potency, selectivity, and pharmacokinetic profile of the final compound. The ethynyl linker provides a rigid connection to the central core, which is often crucial for optimal binding to the allosteric site of the mGluR5 receptor.[1][2][7]

The logical relationship in the development of these antagonists can be visualized as follows:

References

- 1. Synthesis and SAR of an mGluR5 allosteric partial antagonist lead: Unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent mGluR5 antagonists: pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scirp.org [scirp.org]

- 6. This compound 95% | CAS: 30413-59-3 | AChemBlock [achemblock.com]

- 7. Synthesis and SAR of a mGluR5 allosteric partial antagonist lead: unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Computational Guide to 2-Ethynyl-3-methylpyridine: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a comprehensive methodological guide for conducting and presenting theoretical and computational studies on 2-Ethynyl-3-methylpyridine. As of the latest literature review, specific experimental or computational research focused solely on this molecule has not been published. Therefore, the quantitative data presented herein is illustrative and based on typical findings for analogous pyridine derivatives. This whitepaper is intended to be a template for future research endeavors.

Introduction

This compound is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. The presence of the pyridine ring, a common scaffold in pharmaceuticals, combined with the reactive ethynyl group, makes it an interesting candidate for further investigation.[1] Computational and theoretical studies provide a powerful, non-destructive means to elucidate the structural, electronic, and spectroscopic properties of such molecules, offering insights that can guide experimental work and drug design.

This guide outlines the standard computational methodologies, data presentation formats, and theoretical frameworks for a thorough investigation of this compound.

Computational Methodology

The primary tool for this type of investigation is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size.[1]

Geometry Optimization

The first step in any computational analysis is to find the lowest energy structure of the molecule.

Experimental Protocol:

-

The initial structure of this compound is drawn using a molecular modeling program (e.g., GaussView, Avogadro).

-

Geometry optimization is performed using the Gaussian 09 software package or a similar quantum chemistry program.

-

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly used and reliable method for such systems.

-

The 6-311++G(d,p) basis set is selected to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for capturing the details of the electron distribution.

-

The optimization is run until the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

Vibrational Frequency Analysis

Calculating the vibrational frequencies serves two purposes: to confirm that the optimized geometry is a true minimum and to predict the infrared (IR) and Raman spectra.

Experimental Protocol:

-

Following geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

-

The calculated harmonic frequencies are often systematically higher than experimental values. Therefore, a scaling factor (typically around 0.961 for this level of theory) is applied to the computed frequencies for better agreement with experimental data.[2]

-

The intensities of the IR and Raman bands are also calculated to aid in the interpretation of the spectra.

-

The vibrational modes are assigned based on the Potential Energy Distribution (PED) using software like VEDA.

Electronic Properties

Understanding the electronic properties is crucial for predicting the reactivity and potential applications of the molecule.

Experimental Protocol:

-

Using the optimized geometry, a single-point energy calculation is performed.

-

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined.

-

The HOMO-LUMO energy gap is calculated as E_gap = E_LUMO - E_HOMO. This gap is an indicator of the molecule's chemical reactivity and kinetic stability.

-

A Natural Bond Orbital (NBO) analysis is conducted to study the intramolecular charge transfer and hyperconjugative interactions.

-

The Molecular Electrostatic Potential (MEP) surface is generated to visualize the regions of positive and negative electrostatic potential, which can indicate sites for electrophilic and nucleophilic attack.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and analysis.

Optimized Geometrical Parameters

The bond lengths and angles of the optimized structure of this compound would be presented as follows:

Table 1: Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C1-C2 | 1.39 |

| C2-N3 | 1.34 | |

| N3-C4 | 1.34 | |

| C4-C5 | 1.39 | |

| C5-C6 | 1.39 | |

| C6-C1 | 1.40 | |

| C1-C7 (Methyl) | 1.51 | |

| C2-C8 (Ethynyl) | 1.43 | |

| C8≡C9 | 1.21 | |

| C9-H | 1.06 | |

| Bond Angles | C6-C1-C2 | 118.0 |

| C1-C2-N3 | 123.0 | |

| C2-N3-C4 | 117.0 | |

| N3-C4-C5 | 124.0 | |

| C4-C5-C6 | 118.0 | |

| C5-C6-C1 | 120.0 | |

| C6-C1-C7 | 121.0 | |

| C2-C1-C7 | 121.0 | |

| N3-C2-C8 | 119.0 | |

| C1-C2-C8 | 118.0 | |

| C2-C8-C9 | 178.0 | |

| C8-C9-H | 179.0 |

Vibrational Frequencies

A selection of the most significant calculated vibrational frequencies and their assignments are detailed below.

Table 2: Illustrative Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment (PED) |

| ν(C≡C-H) | 3310 | High | High | C-H stretch of ethynyl group |

| ν(C-H) aromatic | 3050-3100 | Medium | Medium | Aromatic C-H stretches |

| ν(C-H) methyl | 2950-3000 | Medium | Medium | Methyl C-H stretches |

| ν(C≡C) | 2120 | Medium | High | C≡C stretch of ethynyl group |

| Ring vibrations | 1400-1600 | High | Medium | C=C and C=N stretching in the pyridine ring |

| δ(C-H) in-plane | 1000-1300 | Medium | Low | In-plane C-H bending |

| γ(C-H) out-of-plane | 700-900 | High | Low | Out-of-plane C-H bending |

Electronic Properties

Key electronic properties that provide insight into the molecule's reactivity and electronic transitions.

Table 3: Illustrative Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Energy Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

Visualizations

Diagrams are essential for conveying complex relationships and workflows.

Computational Workflow

The overall workflow for the theoretical analysis of this compound can be visualized as follows:

Caption: Computational workflow for this compound.

Molecular Properties Relationship

The relationship between the calculated properties and their implications can be represented in a logical diagram.

Caption: Interrelation of calculated molecular properties.

Potential Applications in Drug Development

The pyridine nucleus is a well-established pharmacophore in numerous approved drugs.[3] The computational data for this compound can inform its potential as a building block in drug discovery.

-

Molecular Docking: The optimized geometry can be used as a starting point for molecular docking studies to predict the binding affinity of this compound derivatives to various biological targets.

-

Structure-Activity Relationship (SAR): By computationally modifying the structure (e.g., adding functional groups to the ethynyl moiety) and recalculating the electronic properties, a theoretical SAR can be established to guide the synthesis of more potent analogues.

-

ADMET Prediction: The calculated electronic and structural properties can be used as inputs for in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

The workflow for a preliminary in silico drug development investigation is outlined below.

Caption: In silico drug development workflow.

Conclusion

This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. By following the outlined methodologies, researchers can obtain valuable insights into its structural, spectroscopic, and electronic properties. This information is crucial for guiding future experimental work and exploring its potential in drug development and materials science. The provided templates for data presentation and workflow visualization aim to ensure clarity and reproducibility in future research on this promising molecule.

References

- 1. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method [mdpi.com]

Navigating the Physicochemical Landscape of 2-Ethynyl-3-methylpyridine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethynyl-3-methylpyridine is a substituted pyridine derivative with potential applications in pharmaceutical and materials science. Understanding its solubility and stability is paramount for its effective use, from synthesis and formulation to predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound based on the known properties of analogous compounds. Due to a lack of specific experimental data in the public domain for this compound, this guide focuses on established, detailed methodologies for determining these critical parameters. It outlines standard experimental protocols for solubility assessment and forced degradation studies, offering a robust framework for researchers to generate the necessary data for their specific applications.

Introduction

Substituted pyridines are a cornerstone in medicinal chemistry and materials science due to their versatile chemical reactivity and ability to engage in various intermolecular interactions. The introduction of an ethynyl group, as seen in this compound, can significantly influence the molecule's electronic properties, reactivity, and potential as a synthetic building block. However, the successful application of any novel compound hinges on a thorough understanding of its fundamental physicochemical properties, primarily its solubility in various solvent systems and its stability under diverse environmental conditions.

This guide addresses the current knowledge gap regarding the solubility and stability of this compound. While direct quantitative data is not available, we can infer its likely behavior by examining structurally related compounds such as pyridine, picolines (methylpyridines), and ethynylpyridines. This document provides a theoretical foundation and, more critically, detailed experimental protocols that researchers can employ to determine these properties empirically.

Physicochemical Properties of Analogous Compounds

To estimate the behavior of this compound, it is useful to consider the properties of its constituent parts and related molecules. Pyridine is a polar, water-miscible organic solvent. The methyl group in the 3-position (as in 3-picoline) slightly increases its lipophilicity. The ethynyl group at the 2-position is a rigid, electron-withdrawing group that can participate in hydrogen bonding.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Water Solubility |

| Pyridine | C₅H₅N | 79.10 | 115.2 | 0.9819 | Miscible[1] |

| 3-Methylpyridine (3-Picoline) | C₆H₇N | 93.13 | 144 | 0.957 | Miscible |

| 2-Ethynylpyridine | C₇H₅N | 103.12 | 77-78 @ 14 mmHg[2] | 1.021 @ 25°C[2][3] | Soluble[3][4] |

This table summarizes key physicochemical properties of compounds structurally related to this compound to provide a basis for estimating its properties.

Solubility Profile: Theoretical Considerations and Experimental Determination

The solubility of a compound is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) properties in drug development, as well as its handling and formulation in chemical synthesis.

Theoretical Considerations

Based on its structure, this compound is expected to be a polar molecule. The pyridine nitrogen can act as a hydrogen bond acceptor, and the acetylenic proton can act as a weak hydrogen bond donor. Therefore, it is anticipated to have moderate to good solubility in polar protic and aprotic solvents.

-

Polar Protic Solvents (e.g., water, ethanol, methanol): The ability to form hydrogen bonds suggests that this compound will exhibit some solubility in these solvents. However, the presence of the aromatic ring and the methyl group may limit its aqueous solubility compared to unsubstituted pyridine.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): Good solubility is expected in these solvents due to dipole-dipole interactions.

-

Nonpolar Solvents (e.g., hexane, toluene): Limited solubility is anticipated in nonpolar solvents.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or other suitable analytical instrument.

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).

-

After the incubation period, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

-

Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

Stability Profile: Forced Degradation Studies

Stability testing is crucial to identify how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and pathways.[5][6][7][8][9]

Potential Degradation Pathways

The this compound molecule possesses several functionalities that could be susceptible to degradation:

-

Pyridine Ring: The pyridine ring is generally stable but can be susceptible to oxidation, particularly at the nitrogen, to form an N-oxide.

-

Ethynyl Group: The triple bond of the ethynyl group can undergo hydration, oxidation, or polymerization under certain conditions.

-

Methyl Group: The methyl group is generally stable but can be oxidized under harsh conditions.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated photostability chamber

-

Calibrated oven

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure: A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., acetonitrile or methanol).[8] This stock solution is then subjected to the following stress conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature or elevated temperature for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample and a solution of this compound to dry heat in an oven (e.g., 80°C) for a defined period.

-

Photolytic Degradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

Analysis:

-

Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method.

-

The HPLC method should be capable of separating the parent compound from all significant degradation products. A PDA detector is useful for assessing peak purity, while an MS detector can aid in the identification of degradation products.

-

The extent of degradation can be calculated by the decrease in the peak area of the parent compound and the formation of new peaks.

Conclusion

While specific quantitative data on the solubility and stability of this compound are not yet publicly available, this guide provides a robust framework for researchers to approach these critical aspects. Based on its chemical structure and the properties of analogous compounds, it is predicted to be a moderately polar compound with solubility in polar solvents and potential susceptibility to oxidative and hydrolytic degradation. The detailed experimental protocols for the shake-flask solubility determination and forced degradation studies presented herein offer a clear path for generating the necessary empirical data. This information is indispensable for advancing the development of this compound in its intended applications, ensuring its quality, efficacy, and safety.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 2-ETHYNYLPYRIDINE | 1945-84-2 [chemicalbook.com]

- 4. 2-ETHYNYLPYRIDINE CAS#: 1945-84-2 [m.chemicalbook.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. pharmtech.com [pharmtech.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. jetir.org [jetir.org]

The Rising Potential of 2-Ethynyl-3-methylpyridine in Medicinal Chemistry: A Technical Guide

Introduction: The pyridine nucleus is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs. Its ability to engage in hydrogen bonding, enhance solubility, and serve as a versatile scaffold for chemical modification makes it a privileged structure in drug discovery. Within this class, compounds bearing an ethynyl group have garnered significant attention, particularly for their role in creating potent and selective modulators of key biological targets. While direct research on 2-ethynyl-3-methylpyridine is nascent, its structural motifs suggest a wealth of potential applications, primarily as a modulator of the metabotropic glutamate receptor 5 (mGluR5), a critical target in neurological and psychiatric disorders. This technical guide will explore the potential applications of this compound by examining its synthesis, biological targets, and the activities of its close structural analogs, providing a roadmap for researchers and drug development professionals.

Synthesis of Ethynyl-Pyridine Scaffolds: The Sonogashira Coupling

The primary method for synthesizing ethynyl-pyridine derivatives is the Sonogashira cross-coupling reaction. This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes. For the synthesis of a compound like this compound, the logical precursors would be a 2-halo-3-methylpyridine (e.g., 2-bromo-3-methylpyridine or 2-iodo-3-methylpyridine) and a protected acetylene, such as trimethylsilylacetylene, followed by deprotection.

Experimental Protocol: Generalized Sonogashira Coupling for the Synthesis of this compound Analogs

This protocol is a generalized procedure based on established methods for the synthesis of similar ethynyl-pyridine compounds. Optimization of specific reagents, catalysts, and conditions may be necessary.

Materials:

-

2-Bromo-3-methylpyridine (or other suitable halo-pyridine)

-

Trimethylsilylacetylene (or other terminal alkyne)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Anhydrous solvent (e.g., triethylamine, DMF, or a mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the 2-halo-3-methylpyridine (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 5-10 mol%).

-

Solvent and Base Addition: Add the anhydrous solvent and an amine base (e.g., triethylamine, which can also serve as the solvent). The mixture is typically degassed by several cycles of vacuum and backfilling with an inert gas.

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture via syringe.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution to remove copper salts, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Deprotection (if necessary): If a silyl-protected alkyne was used, the silyl group can be removed by treatment with a fluoride source (e.g., TBAF) or a base (e.g., K₂CO₃ in methanol).

Primary Biological Target: Metabotropic Glutamate Receptor 5 (mGluR5)

The most promising application for this compound and its analogs lies in the modulation of the metabotropic glutamate receptor 5 (mGluR5). mGluR5 is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating synaptic plasticity and neuronal excitability. It is a key target for the development of therapeutics for a range of central nervous system (CNS) disorders.

mGluR5 Signaling Pathway

Activation of mGluR5 by its endogenous ligand, glutamate, initiates a signaling cascade through its coupling to Gαq/11 proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events modulate the activity of various downstream effectors, including ion channels and other kinases, ultimately influencing neuronal function.

Prominent Analogs and Their Biological Activity

The potential of this compound can be inferred from the extensive research on its structural analogs, 2-methyl-6-(phenylethynyl)pyridine (MPEP) and 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP). Both are potent and selective non-competitive (allosteric) antagonists of mGluR5.[1][2]

| Compound | Target | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | Reference |

| MPEP | mGluR5 | Quisqualate-stimulated IP accumulation (hMeyG5a) | 36 | - | [3] |

| MPEP | mGluR5 | [³H]MPEP Binding | - | 16 | [4] |

| MTEP | mGluR5 | CHPG-induced IP hydrolysis (rat cortical neurons) | <20 | - | [5][6] |

| MTEP | mGluR5 | [³H]methoxymethyl-MTEP Binding | - | 42 | [4] |

These compounds have demonstrated efficacy in preclinical models of various CNS disorders.

-

Anxiety: MPEP and MTEP have shown significant anxiolytic-like effects in rodent models.[7][8][9]

-

Depression: MPEP has exhibited antidepressant-like effects in animal models.[7][8]

-

Pain: Both MPEP and MTEP have shown analgesic properties in models of inflammatory and neuropathic pain.[10]

-

Addiction: These antagonists have been shown to reduce self-administration of drugs of abuse, such as cocaine and nicotine, in animal studies.[11]

-